N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 5. The acetamide moiety is modified with a thiophene ring and an ethyl-linked 3,5-dimethylpyrazole group. The fluorine atoms likely enhance electronegativity and metabolic stability, while the thiophene and pyrazole groups introduce steric and electronic variability .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4OS2/c1-12-8-13(2)26(24-12)6-5-25(18(27)11-15-4-3-7-28-15)20-23-19-16(22)9-14(21)10-17(19)29-20/h3-4,7-10H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUCYWNUYOUZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications in the Benzothiazole Core
The benzothiazole ring in the target compound is substituted with fluorine atoms at positions 4 and 6. In contrast, the analog N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide () shares the 4,6-difluoro substitution but lacks the pyrazole-ethyl side chain . Another analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (), introduces a 3-ethyl group on the benzothiazole nitrogen, altering steric hindrance and electronic distribution .
Variations in Acetamide Substituents
The target compound’s acetamide group is substituted with a thiophene ring and a pyrazole-ethyl chain, distinguishing it from analogs. ’s compound features a 4-(ethylsulfanyl)phenyl group, which increases hydrophobicity due to the sulfur-containing substituent . ’s analog incorporates a pyrrolidinone ring, introducing hydrogen-bond acceptor sites via its ketone groups . The thiophene in the target compound may enhance π-π interactions, while the pyrazole’s methyl groups could limit solubility compared to sulfur or oxygen-containing substituents.
Implications of Functional Groups on Molecular Interactions
The pyrazole and thiophene groups in the target compound provide multiple sites for hydrogen bonding (pyrazole N-H) and hydrophobic interactions (thiophene). In contrast, the ethylsulfanyl group in ’s compound offers weaker van der Waals interactions but greater lipophilicity . The pyrrolidinone in ’s compound enables stronger hydrogen bonding, as predicted by Etter’s graph set analysis (), which emphasizes directional interactions in crystal packing .
Data Tables Summarizing Key Comparisons
Research Findings and Authoritative Insights
Structural analyses using crystallographic tools like SHELX () reveal that fluorine substitution and heterocyclic appendages significantly influence molecular packing . The target compound’s pyrazole-ethyl group may introduce torsional strain, affecting conformational flexibility compared to and ’s analogs. Hydrogen-bonding patterns, as per Etter’s methodology (), suggest that the pyrazole in the target compound could act as a donor, while the thiophene serves as a π-system for stacking . These features position the compound as a candidate for further exploration in drug design or materials science, where tailored interactions are critical.
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